![molecular formula C18H16F3NO B1325710 3'-Azetidinomethyl-2-trifluoromethylbenzophenone CAS No. 898771-91-0](/img/structure/B1325710.png)
3'-Azetidinomethyl-2-trifluoromethylbenzophenone
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Description
3-Azetidinomethyl-2-trifluoromethylbenzophenone (3AM-2TFMBP) is an organic compound with a wide range of applications in both scientific research and industry. It is a colorless, odorless, and relatively stable compound that is soluble in many organic solvents. It is used in a variety of laboratory experiments, including as a reagent in organic synthesis, and as a catalyst in the production of pharmaceuticals and other products. In addition, 3AM-2TFMBP has been studied for its potential therapeutic applications, including its ability to modulate the activity of certain enzymes and proteins. This article will provide an overview of 3AM-2TFMBP, including its synthesis method, scientific research applications, mechanism of action, biochemical and physiological effects, advantages and limitations for laboratory experiments, and potential future directions.
Scientific Research Applications
Synthesis and Reactivity
- Azetidinones, including compounds similar to 3'-Azetidinomethyl-2-trifluoromethylbenzophenone, have been studied for their unique reactivity and synthesis methods. For instance, research by Zoghbi and Warkentin (1992) explored the formation of azetinone from β-lactam-4-ylidene, highlighting the intricate reactions and structural transformations in this class of compounds (Zoghbi & Warkentin, 1992).
Antitumor and Antimicrobial Applications
- The antitumor potential of azetidinones has been a significant area of research. Greene et al. (2016) synthesized and evaluated a series of azetidinones for their antiproliferative properties, finding potent compounds with the ability to inhibit cancer cell growth (Greene et al., 2016).
- Additionally, Woulfe and Miller (1985) synthesized azetidinone derivatives with notable antimicrobial activity, particularly against Gram-negative bacteria (Woulfe & Miller, 1985).
Cytotoxicity and Biological Activity Studies
- The relationship between the structure of azetidinones and their biological characteristics has been explored, as seen in the study by Veinberg et al. (2003), which revealed anticancer effects in vitro (Veinberg et al., 2003).
- Ilango and Arunkumar (2011) investigated novel azetidinone derivatives for their antimicrobial and antitubercular activities, contributing to the development of new therapeutic agents (Ilango & Arunkumar, 2011).
properties
IUPAC Name |
[3-(azetidin-1-ylmethyl)phenyl]-[2-(trifluoromethyl)phenyl]methanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F3NO/c19-18(20,21)16-8-2-1-7-15(16)17(23)14-6-3-5-13(11-14)12-22-9-4-10-22/h1-3,5-8,11H,4,9-10,12H2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NHQILARDKWHDQW-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C1)CC2=CC(=CC=C2)C(=O)C3=CC=CC=C3C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F3NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30643267 |
Source
|
Record name | {3-[(Azetidin-1-yl)methyl]phenyl}[2-(trifluoromethyl)phenyl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30643267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3'-Azetidinomethyl-2-trifluoromethylbenzophenone | |
CAS RN |
898771-91-0 |
Source
|
Record name | {3-[(Azetidin-1-yl)methyl]phenyl}[2-(trifluoromethyl)phenyl]methanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30643267 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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